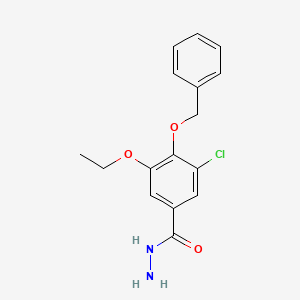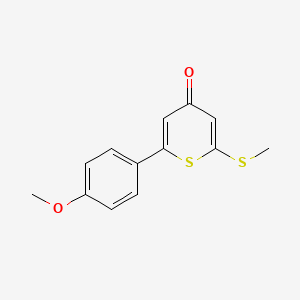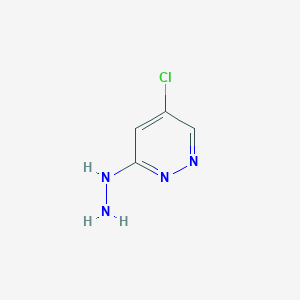
4-(Benzyloxy)-3-chloro-5-ethoxybenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Benzyloxy)-3-chloro-5-ethoxybenzohydrazide is an organic compound with a complex structure that includes benzyloxy, chloro, and ethoxy functional groups attached to a benzohydrazide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-3-chloro-5-ethoxybenzohydrazide typically involves multiple steps, starting with the preparation of the benzyloxy and ethoxy-substituted benzene derivatives. One common method involves the reaction of 4-(benzyloxy)-3-chloro-5-ethoxybenzaldehyde with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C to facilitate the formation of the hydrazide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
4-(Benzyloxy)-3-chloro-5-ethoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzohydrazone derivatives.
Reduction: Reduction reactions can convert the hydrazide group to amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and are carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzohydrazone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted benzohydrazides.
Aplicaciones Científicas De Investigación
4-(Benzyloxy)-3-chloro-5-ethoxybenzohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with antimicrobial or anticancer properties.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-(Benzyloxy)-3-chloro-5-ethoxybenzohydrazide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s hydrazide group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the benzyloxy and chloro groups may enhance the compound’s binding affinity and specificity for certain targets.
Comparación Con Compuestos Similares
Similar Compounds
4-(Benzyloxy)-2-hydroxybenzaldehyde: A related compound with similar benzyloxy substitution but different functional groups.
4-(Benzyloxy)-3-methoxybenzaldehyde: Another similar compound with a methoxy group instead of an ethoxy group.
4-(Benzyloxy)-2-hydroxybenzylideneamino derivatives: Compounds with Schiff base ligands derived from 4-(benzyloxy)-2-hydroxybenzaldehyde.
Uniqueness
4-(Benzyloxy)-3-chloro-5-ethoxybenzohydrazide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both benzyloxy and ethoxy groups, along with the chloro substitution, makes it a versatile compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C16H17ClN2O3 |
|---|---|
Peso molecular |
320.77 g/mol |
Nombre IUPAC |
3-chloro-5-ethoxy-4-phenylmethoxybenzohydrazide |
InChI |
InChI=1S/C16H17ClN2O3/c1-2-21-14-9-12(16(20)19-18)8-13(17)15(14)22-10-11-6-4-3-5-7-11/h3-9H,2,10,18H2,1H3,(H,19,20) |
Clave InChI |
AAEIROBUJHYVGD-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C(=CC(=C1)C(=O)NN)Cl)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chloro-3-(4-chlorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13007845.png)




![7-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13007872.png)



![tert-Butyl (1S,4S)-7-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B13007902.png)
![7-(Trifluoromethyl)benzo[d]isothiazole](/img/structure/B13007907.png)


![5-Methyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13007926.png)
